molecular formula C14H12N2O2 B3055085 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone CAS No. 6299-00-9

3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone

Cat. No.: B3055085
CAS No.: 6299-00-9
M. Wt: 240.26 g/mol
InChI Key: NGKGBFMNFGPGGV-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This indolinone derivative has been studied for its potential therapeutic applications, including anti-cancer and anti-viral properties.

Chemical Structure and Properties

  • Chemical Formula : C14H12N2O2
  • CAS Number : 6299-00-9
  • Molecular Weight : 240.26 g/mol

The compound features a hydroxyl group, a pyridylmethyl moiety, and an indolinone core, which contribute to its unique biological properties.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human breast cancer cells by activating caspase pathways and modulating cell cycle progression. The compound was shown to inhibit cell proliferation through mechanisms involving the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity. A series of studies highlighted its potential as an anti-HIV agent. The mechanism involves the inhibition of viral replication by interfering with the reverse transcription process, thus preventing the virus from integrating into host DNA .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cell signaling pathways.
  • Receptor Interaction : It binds to specific receptors that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : The compound can increase reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells, promoting cell death.

Study on Anticancer Activity

A notable study published in Molecules examined the anticancer effects of various indolinone derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting its potency as a potential chemotherapeutic agent .

Antiviral Efficacy Against HIV

Another significant study focused on the antiviral properties of this compound against HIV. In vitro tests showed that it effectively reduced viral load in infected cells, demonstrating a promising therapeutic potential for HIV treatment .

Data Table: Biological Activities of this compound

Activity TypeTargetIC50 Value (µM)Mechanism of Action
AnticancerBreast Cancer5.0Induction of apoptosis via caspase activation
AntiviralHIV4.5Inhibition of reverse transcription
Enzyme InhibitionVarious EnzymesVariesCompetitive inhibition

Scientific Research Applications

Table 1: Synthesis Methods

Method DescriptionYield (%)Reference
Piperidine-catalyzed aldol reaction90
Acid-catalyzed dehydration85
Hydrogenation of isatin derivatives70

Biological Activities

3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone has been studied for its potential pharmacological properties. Notably, it shows promise in anti-cancer and anti-HIV activities.

Anti-Cancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, convolutamydine A, a related compound, has demonstrated activity against HL-60 human promyelocytic leukemia cells .

Anti-HIV Activity

A series of indolinone derivatives, including this compound, have been evaluated for anti-HIV activity. In vitro studies showed promising results, suggesting that these compounds could inhibit HIV replication .

Activity TypeAssay TypeResultReference
Anti-cancerCytotoxicity assayIC50 = 15 µM
Anti-HIVViral replication assaySignificant inhibition

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology and virology. It is also being explored for its role as a kinase inhibitor, which is crucial in various signaling pathways involved in cancer progression.

Case Study: Kinase Inhibition

In a study focusing on kinase inhibitors, derivatives of this compound were shown to effectively inhibit specific kinases involved in tumor growth. This positions them as potential candidates for targeted cancer therapies .

Properties

IUPAC Name

3-hydroxy-3-(pyridin-2-ylmethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-14(18,9-10-5-3-4-8-15-10)11-6-1-2-7-12(11)16-13/h1-8,18H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKGBFMNFGPGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-00-9
Record name 2-Indolinone, 3-hydroxy-3-(2-pyridylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC42448
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ALPHA-(3-HYDROXY-2-OXO-3-INDOLINYL)-2-METHYLPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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